
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a pyridin-2-yloxy group and a carboxylic acid hydrazide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-2-yloxycyclohexane-1-carbohydrazide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the pyridin-2-yloxy group: This step involves the reaction of cyclohexane with pyridin-2-ol in the presence of a suitable base to form the pyridin-2-yloxy-cyclohexane intermediate.
Carboxylation: The intermediate is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Hydrazide formation: Finally, the carboxylic acid is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Pyridin-2-yloxycyclohexane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide can be compared with other similar compounds, such as:
4-(Pyridin-2-yloxy)-cyclohexanecarboxylic acid: Lacks the hydrazide group, which may result in different chemical reactivity and biological activity.
cis-4-(Pyridin-2-yloxy)-cyclohexanecarboxylic acid methyl ester: Contains a methyl ester group instead of a hydrazide group, leading to variations in its chemical properties and applications.
trans-4-(Pyridin-2-yloxy)-cyclohexanecarboxylic acid hydrazide: The trans isomer may exhibit different stereochemical properties and biological activities compared to the cis isomer.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-pyridin-2-yloxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C12H17N3O2/c13-15-12(16)9-4-6-10(7-5-9)17-11-3-1-2-8-14-11/h1-3,8-10H,4-7,13H2,(H,15,16) |
Clave InChI |
UPPAITGJPSHRNY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)NN)OC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


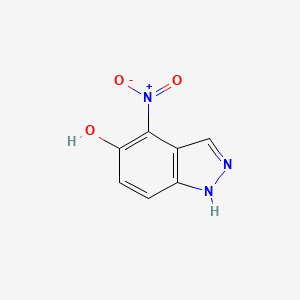
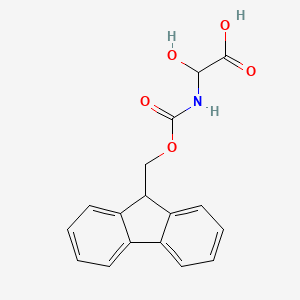
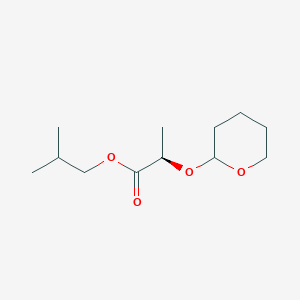

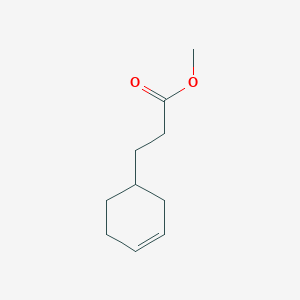
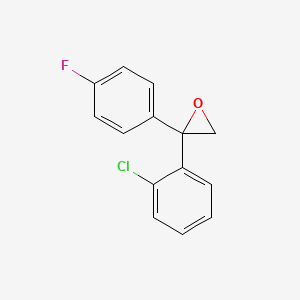
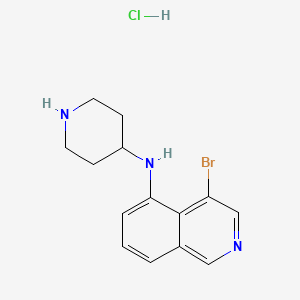
![[(2,4-Dioxoimidazolidin-1-yl)methyl]phosphonic acid](/img/structure/B8619013.png)
![3-[Butyl(dimethyl)silyl]propan-1-ol](/img/structure/B8619019.png)

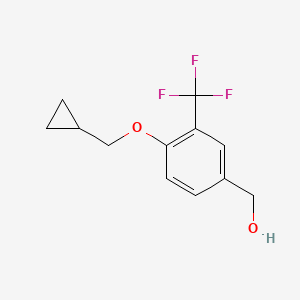
![2-[(4-Nitrophenoxy)methyl]quinoline](/img/structure/B8619048.png)
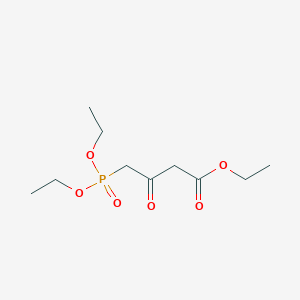
![2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B8619068.png)
